[(2-Phenylethyl)tellanyl]benzene
Description
[(2-Phenylethyl)tellanyl]benzene is an organotellurium compound featuring a benzene ring substituted with a 2-phenylethyl group linked via a tellurium atom. This structure distinguishes it from common aromatic derivatives due to the inclusion of tellurium, a metalloid with unique electronic and steric properties.
Properties
CAS No. |
81609-30-5 |
|---|---|
Molecular Formula |
C14H14Te |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-phenylethyltellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
VFZGFNMVTPLLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)tellanyl]benzene typically involves the reaction of tellurium reagents with phenylethyl halides. One common method is the reaction of diphenyl ditelluride with phenylethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound hydride
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(2-Phenylethyl)tellanyl]benzene has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tellurium bonds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and oxidation processes.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the phenylethyl group can participate in π-π interactions with aromatic systems, enhancing the compound’s reactivity and selectivity in certain reactions.
Comparison with Similar Compounds
Comparison with Oxygen-Based Analogs
- 2-Phenylethyl Anthranilate (CAS: N/A, from ): This compound substitutes tellurium with an oxygen atom in an ester linkage. The oxygen’s higher electronegativity (3.44 vs. Te’s 2.1) results in stronger polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. In contrast, [(2-Phenylethyl)tellanyl]benzene’s Te–C bond is longer (∼2.1 Å vs. C–O ∼1.4 Å) and more polarizable, likely enhancing its stability in non-polar matrices but reducing hydrolytic resistance .
| Property | This compound | 2-Phenylethyl Anthranilate |
|---|---|---|
| Bond Type | Te–C | O–C (ester) |
| Electronegativity Diff. | 0.3 (C: 2.55, Te: 2.1) | 1.0 (C: 2.55, O: 3.44) |
| Typical Reactivity | Oxidative degradation | Hydrolysis/Enzymatic cleavage |
Comparison with Phosphorus-Based Analogs
- (2-Diphenylphosphoryl-2-phenylethyl)benzene (CAS: 2181-47-7, from ):
This analog replaces tellurium with a phosphoryl (P=O) group. Phosphorus’s smaller atomic radius (∼100 pm vs. Te’s 140 pm) and higher electronegativity (2.19) result in stronger covalent bonding and greater thermal stability. The phosphoryl group also introduces resonance stabilization, which is absent in the tellurium variant. However, tellurium’s lower electronegativity may facilitate redox reactivity, making this compound a candidate for catalytic applications .
| Property | This compound | (2-Diphenylphosphoryl-2-phenylethyl)benzene |
|---|---|---|
| Central Atom | Tellurium | Phosphorus |
| Bond Strength | Weaker (Te–C ∼238 kJ/mol) | Stronger (P–C ∼264 kJ/mol) |
| Thermal Stability | Moderate | High |
Comparison with Alkylbenzenes
- Ethylbenzene (CAS: 100-41-4, from ): Ethylbenzene lacks heteroatoms, featuring a simple ethyl substituent. Additionally, ethylbenzene’s low molecular weight (106 g/mol vs. ∼350 g/mol for the Te analog) results in higher volatility .
Research Findings and Implications
- Reactivity : The Te–C bond in this compound is prone to oxidative cleavage, unlike sulfur or oxygen analogs, which are more resistant. This property could be exploited in controlled-release systems or redox-active catalysts .
- Toxicity : Tellurium compounds generally exhibit lower acute toxicity compared to selenium or arsenic analogs but may cause chronic effects due to bioaccumulation. This contrasts with phosphorus-based compounds (e.g., phosphoryl derivatives), which often exhibit neurotoxic effects .
- Applications : While ethylbenzene derivatives are used in plastics and fuels, this compound’s unique electronic profile suggests niche applications in organic electronics or as intermediates in tellurium-mediated cross-coupling reactions .
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